molecular formula C17H20N8OS B2833218 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1226442-12-1

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2833218
CAS RN: 1226442-12-1
M. Wt: 384.46
InChI Key: HRSKVODISKQMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H20N8OS and its molecular weight is 384.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Potential

The compound, due to its pyrazole core, may have antimicrobial properties . Pyrazole derivatives have been reported to show different biological activities such as antibacterial and antifungal activities .

Anti-tubercular Activity

Some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antileishmanial Activity

Pyrazole-bearing compounds are known for their potent antileishmanial activities . Therefore, this compound could potentially be used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type.

Antimalarial Activity

The compound could also have potential antimalarial activities . Pyrazole derivatives have been reported to inhibit the growth of Plasmodium strains, which are responsible for malaria.

Drug Synthesis

The compound could be used as a synthon in the development of new drugs . Pyrazole derivatives are known to be important synthons in drug development due to their broad range of chemical and biological properties .

Chemical Reactions

The compound could be used in various chemical reactions. For example, substituted pyrazole derivatives can react differently with nitrogen bases having different numbers of labile hydrogen atoms .

Synthesis of Pyrazolo[1,5-a]pyrimidines

The compound could be used in the synthesis of pyrazolo[1,5-a]pyrimidines . These are a class of compounds that have been studied for their potential pharmacological activities.

Potential Meltable Explosive

The compound, due to its nitro group and stable structure, could potentially be used as a meltable explosive . However, this application would require further research and safety evaluations.

properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS/c1-11-10-12(2)25(21-11)15-5-4-14(19-20-15)23-6-8-24(9-7-23)17(26)16-13(3)18-22-27-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSKVODISKQMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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